molecular formula C9H6N2OS B3148278 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde CAS No. 640769-69-3

5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

Cat. No. B3148278
CAS RN: 640769-69-3
M. Wt: 190.22 g/mol
InChI Key: XFJPCSJAWVGWKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde consists of a pyrimidine ring attached to a thiophene ring via a carbon atom. The thiophene ring is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The pyrimidine ring is a 6-membered ring with four carbon atoms and two nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Anti-Psychotic Drugs

Thiophene derivatives have also been used in the development of anti-psychotic drugs . They have shown promising results in the treatment of various psychological disorders .

Anti-Arrhythmic Drugs

Thiophene derivatives have been used in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats .

Anti-Anxiety Drugs

Thiophene derivatives have been used in the development of anti-anxiety drugs . These drugs are used to treat anxiety disorders and relieve short-term anxiety symptoms .

Anti-Fungal Drugs

Thiophene derivatives have been used in the development of anti-fungal drugs . These drugs are used to treat a variety of fungal infections .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Biological and Physiological Functions

Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name

5-pyrimidin-5-ylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJPCSJAWVGWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CN=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261305
Record name 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

CAS RN

640769-69-3
Record name 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640769-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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